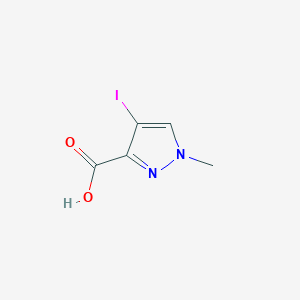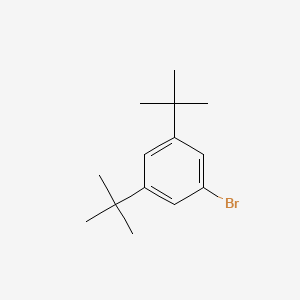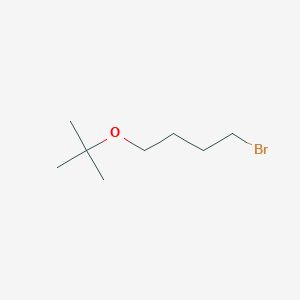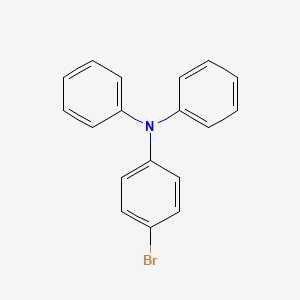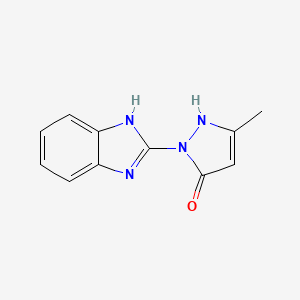
1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, also known as 1-benzimidazol-2-yl-3-methyl-5-pyrazolone, is a heterocyclic compound that has been widely studied in recent years due to its potential pharmacological applications. This compound has been found to have a variety of biological effects, including anti-inflammatory, anti-bacterial, and anti-cancer activities. The synthesis of 1-benzimidazol-2-yl-3-methyl-5-pyrazolone has been studied and developed over the years, and several methods have been reported. We will also discuss the advantages and limitations for lab experiments, and list possible future directions for further research.
Wissenschaftliche Forschungsanwendungen
Synthese anderer Verbindungen
Benzimidazolderivate werden häufig als Zwischenprodukte bei der Synthese anderer komplexer Verbindungen verwendet . Zum Beispiel wurde 1,3-Dihydro-2H-1,3-benzimidazol-2-thion mit 4-Fluorbenzaldehyd umgesetzt, um 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyd zu erhalten .
Antivirelle Eigenschaften
Es wurde gezeigt, dass einige Benzimidazolderivate antivirale Aktivitäten aufweisen. Sie könnten möglicherweise zur Behandlung verschiedener Viruserkrankungen eingesetzt werden.
Antitumoreigenschaften
Benzimidazolderivate wurden auch auf ihre Antitumoreigenschaften untersucht. Sie könnten möglicherweise bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden.
Antibakterielle Eigenschaften
Es wurde gezeigt, dass Benzimidazolderivate antibakterielle Aktivitäten aufweisen. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika.
Behandlung der Alzheimer-Krankheit
Röntgenstrukturanalyse
Benzimidazolderivate werden häufig bei der Röntgenstrukturanalyse verwendet . Dies hilft bei der Bestimmung der relativen Atompositionen in einer Molekülstruktur .
Wirkmechanismus
Target of Action
The primary target of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which is a benzimidazole derivative, is tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound inhibits the activity of tubulin proteins by binding to the colchicine-sensitive site of tubulin . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division process, specifically the mitotic spindle assembly, chromosome segregation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .
Pharmacokinetics
It is known that benzimidazole derivatives, in general, have good absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By disrupting microtubule dynamics and causing cell cycle arrest, the compound can inhibit the growth and proliferation of cells . This makes it a potential candidate for use as an anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
Zukünftige Richtungen
The study of benzimidazole derivatives is a vibrant field in medicinal chemistry, with new compounds being synthesized and tested for various biological activities. Future research may focus on improving the potency and selectivity of these compounds, as well as minimizing their potential side effects .
Biochemische Analyse
Biochemical Properties
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway . This compound also affects the cell cycle, causing cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, this compound modulates gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as increased oxidative stress and mitochondrial dysfunction . These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative metabolism, such as cytochrome P450 enzymes . These interactions can alter the metabolic flux and levels of metabolites, affecting cellular energy production and redox balance . Additionally, this compound can be metabolized into various derivatives, which may have different biological activities and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific organelles, such as mitochondria and the nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the mitochondria and the nucleus, where it interacts with various biomolecules . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles . This subcellular localization is essential for the compound’s biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXNULSELUJDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
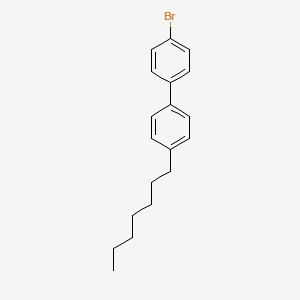
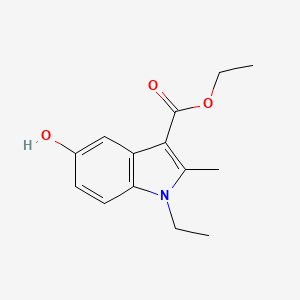
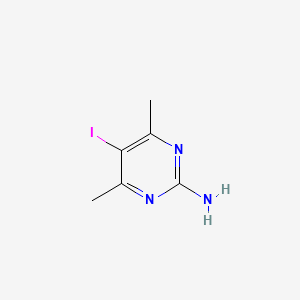
![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)
